molecular formula C15H13FN2OS B5769971 1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea

1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea

Cat. No.: B5769971
M. Wt: 288.3 g/mol
InChI Key: MHXIURVMXPJQKX-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a fluorophenyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-fluoroaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Synthetic Route:

    Starting Materials: 4-acetylphenyl isothiocyanate and 4-fluoroaniline.

    Reaction Conditions: Reflux in ethanol or acetonitrile.

    Purification: Recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the acetyl and fluorophenyl groups enhances its binding affinity and specificity towards these targets.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It can bind to receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:

    1-(4-Acetylphenyl)-3-(4-chlorophenyl)thiourea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Acetylphenyl)-3-(4-bromophenyl)thiourea: Similar structure but with a bromine atom instead of fluorine.

    1-(4-Acetylphenyl)-3-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to its analogs with chlorine, bromine, or methyl groups.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, material science, and agriculture. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-10(19)11-2-6-13(7-3-11)17-15(20)18-14-8-4-12(16)5-9-14/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXIURVMXPJQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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